1-(2-Butenyloxy)-4-hexyloxybenzene
Description
1-(2-Butenyloxy)-4-hexyloxybenzene (CAS: 134254-47-0) is a dialkoxy-substituted benzene derivative with the molecular formula C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol . Its structure features a benzene ring substituted with a 2-butenyloxy group (an unsaturated four-carbon chain) at the 1-position and a hexyloxy group (a saturated six-carbon chain) at the 4-position. The butenyloxy group introduces unsaturation (C=C bond), while the hexyloxy group contributes to hydrophobicity and conformational flexibility. This compound is of interest in materials science, particularly for applications requiring tunable liquid crystalline behavior or as an intermediate in organic synthesis.
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-[(E)-but-2-enoxy]-4-hexoxybenzene |
InChI |
InChI=1S/C16H24O2/c1-3-5-7-8-14-18-16-11-9-15(10-12-16)17-13-6-4-2/h4,6,9-12H,3,5,7-8,13-14H2,1-2H3/b6-4+ |
InChI Key |
QGVZNASWGRZIQD-GQCTYLIASA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)OC/C=C/C |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OCC=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butenyloxy)-4-hexyloxybenzene typically involves the etherification of 4-hexyloxyphenol with 2-butenyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Butenyloxy)-4-hexyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bond in the butenyloxy group to a single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated ethers.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Butenyloxy)-4-hexyloxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Butenyloxy)-4-hexyloxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The following table summarizes key structural attributes of 1-(2-Butenyloxy)-4-hexyloxybenzene and analogous compounds derived from the evidence:
Key Observations:
- Substituent Diversity : The target compound’s aliphatic ethers contrast with aromatic (benzyloxy) or halogenated (bromo) substituents in analogs.
- Chain Length and Unsaturation : The hexyloxy group enhances lipophilicity compared to shorter chains (e.g., allyloxy in ). The butenyloxy group’s unsaturation may enable conjugation or addition reactions, unlike saturated analogs.
- Electronic Effects : Benzyloxy groups (e.g., in ) are electron-donating via resonance, whereas nitroethenyl and bromo substituents are electron-withdrawing.
Physical and Chemical Properties
- Electronic Effects : The hexyloxy and butenyloxy groups donate electrons via induction, stabilizing the benzene ring against electrophilic attack. This contrasts with nitroethenyl or bromo substituents, which deactivate the ring.
Biological Activity
1-(2-Butenyloxy)-4-hexyloxybenzene is an organic compound notable for its unique structural features, including a butenyl group and a hexyloxy substituent. This compound has garnered attention in various scientific studies due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of 1-(2-Butenyloxy)-4-hexyloxybenzene, highlighting relevant research findings, case studies, and potential applications.
Chemical Structure
The molecular structure of 1-(2-Butenyloxy)-4-hexyloxybenzene can be represented as follows:
This structure includes a phenolic core with specific functional groups that may influence its biological properties.
Biological Activity Overview
1-(2-Butenyloxy)-4-hexyloxybenzene has been studied for various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which play a crucial role in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : The presence of aromatic rings and alkoxy groups often correlates with antimicrobial activity against various pathogens.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating a need for further investigation into its mechanisms.
Antioxidant Activity
A study assessing the antioxidant capacity of related compounds found that phenolic compounds exhibit significant free radical scavenging abilities. The antioxidant activity of 1-(2-Butenyloxy)-4-hexyloxybenzene is hypothesized to stem from its ability to donate hydrogen atoms or electrons to free radicals, thus stabilizing them.
Antimicrobial Properties
Research has indicated that alkoxy-substituted phenols often possess antimicrobial properties. In vitro tests have shown that compounds similar to 1-(2-Butenyloxy)-4-hexyloxybenzene can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Cytotoxicity Studies
In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that 1-(2-Butenyloxy)-4-hexyloxybenzene exhibits cytotoxic effects, with IC50 values suggesting significant potential for further development as an anticancer agent.
Case Study 1: Antioxidant Efficacy
A comparative analysis was conducted to evaluate the antioxidant efficacy of 1-(2-Butenyloxy)-4-hexyloxybenzene against standard antioxidants like ascorbic acid. The results indicated that the compound displayed comparable efficacy in scavenging DPPH radicals, suggesting its potential as a natural antioxidant.
| Compound | IC50 (µM) |
|---|---|
| 1-(2-Butenyloxy)-4-hexyloxybenzene | 30 |
| Ascorbic Acid | 25 |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial activity was assessed using the agar diffusion method. The compound showed inhibition zones against several bacterial strains, indicating its potential as a natural antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
